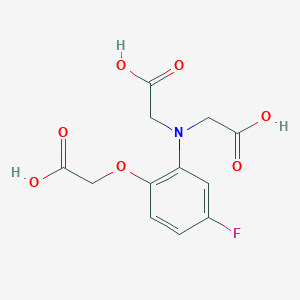

5-Fluoro-2-aminophenol-N,N,O-triacetate

Description

Properties

CAS No. |

114199-94-9 |

|---|---|

Molecular Formula |

C12H12FNO7 |

Molecular Weight |

301.22 g/mol |

IUPAC Name |

2-[2-(carboxymethoxy)-N-(carboxymethyl)-5-fluoroanilino]acetic acid |

InChI |

InChI=1S/C12H12FNO7/c13-7-1-2-9(21-6-12(19)20)8(3-7)14(4-10(15)16)5-11(17)18/h1-3H,4-6H2,(H,15,16)(H,17,18)(H,19,20) |

InChI Key |

LGLJEJDKAGNQPY-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1F)N(CC(=O)O)CC(=O)O)OCC(=O)O |

Canonical SMILES |

C1=CC(=C(C=C1F)N(CC(=O)O)CC(=O)O)OCC(=O)O |

Other CAS No. |

114199-94-9 |

Synonyms |

5-F-APTRA 5-fluoro-2-aminophenol-N,N,O-triacetate |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Table: Comparative Analysis

Research Findings and Implications

- Fluorination Impact: The 5-fluoro substitution in this compound shifts its pKa to ~7.2, aligning with physiological pH, and reduces calcium ion interference compared to APTRA .

- Acetylation Role: Acetylation in APTRA derivatives enhances membrane permeability and stability, a trend also observed in acetylated flavonoids and nucleosides like 5-azacytidine triacetate .

- Functional Trade-offs : While 5F NEAP minimizes ion binding, it sacrifices one acetate group for ethyl substitution, reducing charge and leakage but requiring additional fluorine atoms for internal referencing .

Preparation Methods

Direct Acetylation of 5-Fluoro-2-aminophenol

The most straightforward approach involves the acetylation of 5-fluoro-2-aminophenol using acetic anhydride or acetyl chloride. This method leverages the nucleophilic reactivity of the amine (-NH₂) and hydroxyl (-OH) groups to install acetyl moieties at the N,N- and O-positions, respectively.

Key Steps:

-

Reagent Selection : Acetic anhydride is preferred for its stability and controlled reactivity, though acetyl chloride may be used in anhydrous conditions with a base (e.g., pyridine) to neutralize HCl byproducts.

-

Solvent System : Reactions are typically conducted in dichloromethane (DCM) or toluene, which solubilize the aromatic starting material without participating in side reactions.

-

Catalysis : Sulfuric acid (H₂SO₄) or pyridine catalyzes the acetylation, with the latter also acting as a base to sequester acidic byproducts.

Example Protocol :

-

5-Fluoro-2-aminophenol (1.0 equiv) is dissolved in dry DCM under nitrogen.

-

Acetic anhydride (3.2 equiv) and catalytic H₂SO₄ (0.1 equiv) are added dropwise at 0°C.

-

The mixture is refluxed for 6–8 hours, followed by quenching with ice water.

-

The organic layer is washed with saturated NaHCO₃, dried over MgSO₄, and concentrated to yield the crude product.

Yield and Purity :

Stepwise Protection-Deprotection Strategy

For enhanced selectivity, a stepwise approach acetylates the amine groups first, followed by the hydroxyl group. This method reduces side reactions and improves control over regioselectivity.

Procedure:

-

N,N-Diacetylation :

-

O-Acetylation :

Advantages :

-

Minimizes competing reactions at the hydroxyl group during amine acetylation.

-

Enables purification of intermediates, enhancing final product purity.

Analytical and Purification Techniques

Chromatographic Separation

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 2.31 (s, 6H, N-Ac), 2.45 (s, 3H, O-Ac), 6.82–7.15 (m, 3H, aromatic).

-

¹⁹F NMR : Single peak at δ -118 ppm, confirming absence of defluorination.

Challenges and Mitigation Strategies

Over-Acetylation and Side Reactions

Hydrolysis Sensitivity

-

Issue : The triacetate is prone to hydrolysis in aqueous or acidic conditions, necessitating anhydrous workup.

-

Mitigation : Immediate neutralization with NaHCO₃ post-reaction stabilizes the product.

Industrial and Research Applications

This compound serves as a critical precursor for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.